molecular formula C22H20O4 B1599957 Methyl 3,4-bis(benzyloxy)benzoate CAS No. 54544-05-7

Methyl 3,4-bis(benzyloxy)benzoate

Cat. No. B1599957
CAS RN: 54544-05-7
M. Wt: 348.4 g/mol
InChI Key: SLYKXRFTRIYUJV-UHFFFAOYSA-N
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Description

“Methyl 3,4-bis(benzyloxy)benzoate” is a chemical compound with the CAS Number: 54544-05-7. It has a molecular weight of 348.4 and its IUPAC name is methyl 3,4-bis(benzyloxy)benzoate . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3,4-bis(benzyloxy)benzoate” is 1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3,4-bis(benzyloxy)benzoate” is a solid substance that is stored at room temperature . It has a molecular weight of 348.4 .

Scientific Research Applications

Chemical Synthesis and Transformations

Methyl 3,4-bis(benzyloxy)benzoate has been involved in chemical synthesis and transformation studies. For instance, Gaidarzhy et al. (2020) investigated the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate in anhydrous hydrogen fluoride solution, leading to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Coordination Compounds and Crystal Structures

Research by Zeleňák et al. (2004) includes the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, highlighting the role of benzoate complexes in the formation of certain molecular structures (Zeleňák, Sabo, Massa, & Llewellyn, 2004).

Synthesis of Nucleoside Analogues

In the synthesis of purine nucleoside analogues, Hřebabecký et al. (2004) used derivatives such as (1 R ,2 R ,3 R ,4 S )-3-(Benzyloxy)-5,5-bis(hydroxymethyl)cyclohexane-1,2,4-triol, showcasing the role of such compounds in nucleoside analogue synthesis (Hřebabecký, Masojídková, & Holý, 2004).

Polymer Science

Shanmugam et al. (2008) discussed the synthesis and characterization of hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s using novel monomers, including methyl 3,5-bis(4-methylolphenoxy) benzoate. This work demonstrates the utility of these compounds in developing new polymers with unique properties (Shanmugam, Sivakumar, & Nasar, 2008).

Lanthanide-based Coordination Polymers

Sivakumar et al. (2011) studied lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid. These complexes were characterized for their photophysical properties, highlighting their potential in materials science and engineering (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety And Hazards

The safety information for “Methyl 3,4-bis(benzyloxy)benzoate” includes several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 3,4-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYKXRFTRIYUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441593
Record name Methyl 3,4-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-bis(benzyloxy)benzoate

CAS RN

54544-05-7
Record name Methyl 3,4-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (6.5 g; 47 mmol) was added to a solution of 3,4-dihydroxybenzoic acid methyl ester (2.6 g; 15.7 mmol) and benzyl bromide (5.37 g; 31.4 mmol) in acetone (100 ml). The reaction mixture was refluxed for 12 hrs. After the removal of the solvent under reduced pressure, the residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The ethyl acetate layer was washed with water (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 3.36 g of 3,4-Dibenzyloxy benzoic acid methyl ester (Yield=86.6%)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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